2-(4-Methoxyphenyl)imidazole-4-methanol
Description
Contextualization within Imidazole (B134444) Chemistry and its Significance as a Heterocyclic Scaffold
The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. researchgate.net This structural unit is a fundamental component of several vital biological molecules, including the amino acid histidine, purines in nucleic acids, and the neurotransmitter histamine. researchgate.netneuroquantology.comlongdom.org Its prevalence in nature and its versatile chemical properties have made it a popular scaffold in drug discovery. researchgate.netlongdom.org
Overview of Imidazole Derivatives and their Fundamental Chemical Properties
Imidazole and its derivatives are characterized by a unique set of chemical properties that contribute to their widespread use. The imidazole ring is a planar, aromatic system that adheres to Hückel's rule with six π-electrons. uobasrah.edu.iqsinocurechem.comhumanjournals.com This aromaticity confers significant stability to the ring.
Key properties of the imidazole scaffold include:
Amphoteric Nature : Imidazole can act as both a weak acid and a weak base. researchgate.netneuroquantology.comhumanjournals.com The pyrrole-like nitrogen (-NH-) can be deprotonated, while the pyridine-like nitrogen (=N-) can be protonated, forming a stable imidazolium (B1220033) cation. nih.gov
High Polarity : It is a highly polar compound, soluble in water and other polar solvents. uobasrah.edu.iqsinocurechem.comhumanjournals.com
Hydrogen Bonding : The N-H group can act as a hydrogen bond donor, and the sp2-hybridized nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net
Biological Activity : The imidazole nucleus is a component of numerous compounds with a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties. neuroquantology.comnih.govresearchgate.net
Table 1: Fundamental Properties of the Imidazole Ring
| Property | Value/Description | References |
|---|---|---|
| Molecular Formula | C₃H₄N₂ | humanjournals.com |
| Molar Mass | 68.08 g/mol | sinocurechem.com |
| Appearance | White to pale yellow crystalline solid | sinocurechem.com |
| Boiling Point | 256–267.8 °C | neuroquantology.comsinocurechem.com |
| Melting Point | 88–91 °C | neuroquantology.comsinocurechem.com |
| Solubility | Highly soluble in water and polar solvents | sinocurechem.comnih.gov |
| Acidity (pKa) | ~14.0-14.9 | researchgate.nethumanjournals.com |
| Basicity (pKa of conjugate acid) | ~7 | researchgate.net |
| Aromaticity | Aromatic, with a resonance value of 14.2 kcal/mol | uobasrah.edu.iqhumanjournals.com |
Historical Development of Imidazole Synthesis and Reactivity Studies
The history of imidazole chemistry dates back to the 19th century. Although various derivatives were known since the 1840s, imidazole itself was first synthesized by German chemist Heinrich Debus in 1858. nih.govwikipedia.org This initial synthesis involved the reaction of glyoxal (B1671930) and formaldehyde in the presence of ammonia (B1221849), leading to the compound originally named "glyoxaline". nih.govwikipedia.org
The Debus synthesis, while foundational, often resulted in low yields. wikipedia.org Nevertheless, it remains a viable method for producing C-substituted imidazoles. nih.govwikipedia.org Over the years, numerous other synthetic methods have been developed to improve yields and allow for greater structural diversity. These include:
Debus-Radziszewski Imidazole Synthesis : An adaptation of the original Debus method using a substituted glyoxal, an aldehyde, an amine, and ammonia to generate highly substituted imidazoles. wikipedia.org
Van Leusen Imidazole Synthesis : This method allows for the preparation of imidazoles from aldimines by reaction with tosylmethyl isocyanide (TosMIC). wikipedia.org
Microwave-Assisted Synthesis : Modern adaptations, such as using microwave irradiation with reactants like benzil, benzaldehyde, and ammonia in glacial acetic acid, have been employed to form substituted imidazoles like 2,4,5-triphenylimidazole. wikipedia.org
Structural Characteristics and Unique Features of Imidazole-4-methanol Frameworks
Importance of the 4-Methoxyphenyl (B3050149) Moiety
The methoxy (B1213986) group (-OCH₃) is a prevalent substituent in medicinal chemistry, valued for its ability to modulate a molecule's biological and physicochemical properties. nih.gov Its incorporation into a drug candidate can offer several advantages related to absorption, distribution, metabolism, and excretion (ADME) as well as target binding. researchgate.net
Table 2: Influence of the Methoxy Phenyl Group in Medicinal Chemistry
| Property Influenced | Description of Effect | References |
|---|---|---|
| Lipophilicity | The methoxy group increases lipophilicity, which can enhance membrane permeability and absorption. | researchgate.net |
| Metabolic Stability | It can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life. | nih.gov |
| Target Binding | The oxygen atom can act as a hydrogen bond acceptor, strengthening interactions with biological targets. | researchgate.net |
| Conformation | The group can influence the preferred conformation of the molecule, which is crucial for optimal receptor fit. | nih.gov |
| Solubility | While increasing lipophilicity, it can sometimes improve aqueous solubility compared to a simple methyl group due to its potential for hydrogen bonding. | researchgate.net |
The presence of the 4-methoxyphenyl group in 2-(4-Methoxyphenyl)imidazole-4-methanol is therefore strategic. It is expected to enhance the compound's pharmacokinetic profile and contribute to its binding affinity through hydrophobic and hydrogen bonding interactions. researchgate.net
Significance of the Hydroxymethyl Functional Group at the Imidazole-4 Position
The placement of a hydroxymethyl (-CH₂OH) group on the imidazole ring is also a critical design feature. Research on other imidazole-based compounds has highlighted the importance of substituents at this position. Specifically, a hydroxymethyl group at the C-4 position of an imidazole ring has been reported to confer potent biological activity. wikipedia.org
The significance of this functional group stems from several factors:
Hydrogen Bonding : The hydroxyl group is a potent hydrogen bond donor and acceptor, which can lead to strong and specific interactions with amino acid residues in a protein's active site. wikipedia.org
Hydrophilicity : It increases the local hydrophilicity of the molecule, which can be crucial for solubility and for compensating for the lipophilicity of other parts of the molecule, such as the 4-methoxyphenyl group. wikipedia.org
Binding Affinity : It has been reported that a hydroxyl group at the C-4 position of an imidazole ring plays an important role in binding affinity, potentially compensating for the steric bulk of other substituents. wikipedia.org
Rationale for Dedicated Research on this compound
The dedicated investigation of this compound is justified by the rational combination of three distinct structural motifs, each with well-documented benefits in chemical and biological sciences.
First, the imidazole scaffold is a "privileged structure" in medicinal chemistry, known for its metabolic stability, versatile reactivity, and presence in a wide array of biologically active compounds. nih.govresearchgate.net Second, the 4-methoxyphenyl group at the C-2 position is a classic functional group used by medicinal chemists to fine-tune ADME properties and enhance ligand-target binding. nih.govresearchgate.net Third, the hydroxymethyl group at the C-4 position is a key functional handle known to significantly contribute to binding affinity and biological activity through hydrogen bonding and by modulating the molecule's polarity. wikipedia.org
The convergence of these three features in a single molecule makes this compound a compelling candidate for further research. Its structure suggests potential for potent and selective biological activity, for instance, as an enzyme inhibitor, such as for the Epidermal Growth Factor Receptor (EGFR), a target for many imidazole-based anticancer agents. nih.gov The synthesis and evaluation of this and related imidazole aromatic alcohols are therefore of significant interest in the ongoing search for novel therapeutic agents. google.com
Identified Gaps in Current Chemical Literature
A comprehensive review of the current scientific literature reveals a notable absence of dedicated research on this compound. While numerous studies have focused on related structures, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole and other substituted imidazoles, there is a clear lack of specific synthetic protocols, detailed characterization data, and investigations into the reactivity and potential applications of the title compound. This significant gap in the literature highlights an opportunity for new avenues of chemical research. The absence of experimental data necessitates a prospective analysis based on the known properties of its constituent functional groups and closely related analogues.
Potential as a Synthetic Intermediate for Advanced Chemical Structures
The molecular architecture of this compound makes it a prime candidate for use as a versatile synthetic intermediate. The hydroxyl group of the methanol (B129727) substituent offers a reactive handle for a variety of chemical transformations. For instance, it can be readily oxidized to the corresponding aldehyde, which can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol condensations and Wittig reactions. Alternatively, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a diverse array of other functional groups.
Furthermore, the nitrogen atoms of the imidazole ring can be alkylated or acylated, providing another site for molecular elaboration. The presence of the 4-methoxyphenyl group can also influence the regioselectivity of these reactions. The combination of these reactive sites allows for the systematic construction of complex molecules with potential applications in drug discovery and materials science. For example, derivatives of this compound could be explored as potential kinase inhibitors, a class of drugs that often feature substituted heterocyclic cores.
Due to the lack of direct experimental data for this compound, the following table presents representative physicochemical properties of closely related imidazole derivatives to provide an estimated profile.
| Property | Value for Imidazole-4-methanol chemicalbook.com | Value for 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole |
|---|---|---|
| Molecular Formula | C4H6N2O | C22H18N2O |
| Molecular Weight | 98.10 g/mol | 326.39 g/mol |
| Melting Point | 88-92 °C | 228-230 °C |
| Boiling Point (Predicted) | 393.7±17.0 °C | Not available |
| Density (Predicted) | 1.311±0.06 g/cm³ | Not available |
| pKa (Predicted) | 13.44±0.10 | Not available |
Detailed Research Findings
As previously noted, specific research on this compound is not available in the current body of scientific literature. However, research on analogous compounds provides valuable insights into the potential synthetic routes and chemical behavior of this molecule.
The synthesis of 2-aryl-imidazole-4-methanol derivatives can be conceptually approached through several established synthetic strategies for the imidazole core. One common method involves the multicomponent reaction of an α-dicarbonyl compound, an aldehyde, and ammonia, known as the Radziszewski synthesis. For the target molecule, a plausible route would involve the reaction of a suitable glyoxal derivative, 4-methoxybenzaldehyde (B44291), and ammonia, followed by a subsequent functional group transformation to introduce the methanol group at the 4-position.
Another potential synthetic avenue could involve the construction of the imidazole ring from a pre-functionalized precursor. For example, the reaction of an amidine derived from 4-methoxybenzonitrile (B7767037) with a 3-halo-2-hydroxypropionaldehyde derivative could yield the desired imidazole scaffold. The reactivity of the hydroxyl group would likely be a key consideration in the design of a successful synthetic sequence, potentially requiring the use of protecting groups.
The spectroscopic characterization of this compound is expected to show characteristic signals for each of its functional moieties. In the 1H NMR spectrum, one would anticipate signals corresponding to the aromatic protons of the methoxyphenyl group, the imidazole ring protons, the methylene (B1212753) protons of the methanol group, and the methoxy protons. The 13C NMR spectrum would similarly display distinct resonances for the carbons of the imidazole and phenyl rings, as well as the methylene and methoxy carbons. Infrared spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and alkyl groups, and C=N and C=C stretching vibrations of the imidazole ring.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53292-67-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H12N2O2/c1-15-10-4-2-8(3-5-10)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
WXDITMPXBOLDKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations of 2 4 Methoxyphenyl Imidazole 4 Methanol
Retrosynthetic Strategies for the Target Compound
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, readily available starting materials. lkouniv.ac.inbhavanscollegedakor.orgamazonaws.com This process involves breaking bonds (disconnections) and converting functional groups (Functional Group Interconversion, FGI) to identify potential synthetic pathways. lkouniv.ac.inbhavanscollegedakor.org
The imidazole (B134444) core can be assembled through various strategies, each defined by the number and type of bonds formed in the key cyclization step. rsc.org Common disconnection approaches for the imidazole ring in 2-(4-Methoxyphenyl)imidazole-4-methanol are illustrated by breaking the ring down into precursor synthons.
A prevalent strategy involves forming two bonds, which can be achieved through several disconnection patterns. For instance, the Debus-Radziszewski imidazole synthesis and its modern variations represent a powerful method. wikipedia.org This approach conceptually disconnects the imidazole ring into three primary components: a 1,2-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.
| Disconnection Type | Bonds Formed (Forward Sense) | Precursor Fragments (Synthons) | Corresponding Reaction Type |
| Three-Component | (N1-C2), (C2-N3), (N3-C4), (C4-C5) | 1,2-Dicarbonyl, Aldehyde, Ammonia | Debus-Radziszewski Synthesis |
| Two-Component (A) | (N1-C2), (N3-C4) | α-Haloketone, Amidine | Marckwald Synthesis |
| Two-Component (B) | (C4-C5), (N1-C5) | Aldimine, Tosylmethyl isocyanide (TosMIC) | Van Leusen Imidazole Synthesis wikipedia.orgnih.gov |
For the target compound, a three-component disconnection is a viable strategy. This would involve the reaction of an appropriate dicarbonyl species, 4-methoxybenzaldehyde (B44291), and ammonia. Another effective approach is the two-component synthesis, which often provides better control over regioselectivity.
The strategic placement of the substituents is critical for an efficient synthesis.
4-Methoxyphenyl (B3050149) Group: This moiety, located at the C2 position, is typically introduced via the corresponding aldehyde or an amidine derivative. In a retrosynthetic sense, the C2-aryl bond is disconnected to yield 4-methoxybenzaldehyde or 4-methoxybenzamidine. These are common and commercially available reagents, making this a convergent and efficient strategy.
Hydroxymethyl Group: The C4-hydroxymethyl group presents a greater challenge due to the reactivity of the alcohol. Direct introduction can be difficult, so a Functional Group Interconversion (FGI) is the preferred retrosynthetic step. The hydroxymethyl group (-CH₂OH) is retrosynthetically converted to a more stable and synthetically accessible precursor, such as an ester (-COOR) or a carboxylic acid (-COOH). The ester is particularly common as it can be selectively reduced to the primary alcohol in a late stage of the synthesis, avoiding interference with earlier steps.
A plausible retrosynthetic pathway is shown below:
FGI: Convert the C4-hydroxymethyl group to an ethyl ester. This precursor is ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate.
Imidazole Disconnection: Disconnect the imidazole ring of the ester intermediate. A common and effective disconnection leads to ethyl 3-bromo-2-oxopropanoate and 4-methoxybenzamidine. This corresponds to a well-established condensation reaction for forming 2,4-disubstituted imidazoles.
Precursor Synthesis and Reactant Characterization
The success of the synthesis relies on the efficient preparation and purification of the key building blocks identified during the retrosynthetic analysis.
4-Methoxybenzaldehyde is a crucial precursor. While commercially available, it can also be synthesized in the lab. sigmaaldrich.com A common industrial and laboratory method involves the methylation of 4-hydroxybenzaldehyde. An environmentally friendly approach utilizes dimethyl carbonate (DMC) as a methylating agent. google.com
Synthesis of 4-Methoxybenzaldehyde
| Reactants | Catalyst/Solvent | Conditions | Product Yield |
|---|
For many imidazole syntheses, 4-methoxybenzaldehyde is further converted into an amidine. The synthesis of 4-methoxybenzamidine hydrochloride typically proceeds via the Pinner reaction, starting from 4-methoxybenzonitrile (B7767037).
Step 1 (Pinner Reaction): 4-methoxybenzonitrile is reacted with ethanol (B145695) in the presence of HCl gas to form an intermediate imidate salt.
Step 2 (Ammonolysis): The imidate is then treated with ammonia to yield the final 4-methoxybenzamidine hydrochloride.
Following the chosen retrosynthetic route, the other key fragment is an α-functionalized three-carbon chain that will form the C4-C5 backbone of the imidazole. To synthesize the ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate precursor, a suitable building block is an ethyl 3-halo-2-oxopropanoate. For example, ethyl 3-bromo-2-oxopropanoate can be prepared by the bromination of ethyl pyruvate.
The subsequent cyclization reaction combines these two key precursors.
Synthesis of Ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate
| Reactant 1 | Reactant 2 | Solvent / Base | Conditions |
|---|
This condensation reaction is a variation of the Marckwald synthesis and provides a highly regioselective route to the desired 2,4-disubstituted imidazole ester.
The final step in the proposed synthesis is the reduction of the C4-ester group to the target hydroxymethyl group. This transformation requires a potent reducing agent capable of reducing esters without affecting the aromatic or imidazole rings.
Lithium aluminum hydride (LiAlH₄) is a standard reagent for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at reduced temperatures to control its reactivity.
Reduction of Imidazole Ester to Alcohol | Starting Material | Reducing Agent | Solvent | Conditions | | :--- | :--- | :--- | | Ethyl 2-(4-methoxyphenyl)imidazole-4-carboxylate | Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (THF) | 0 °C to Room Temperature |
An alternative method for preparing 4-hydroxymethyl imidazoles involves the hydrolysis of bis-(imidazolylmethyl)-ether compounds in a dilute aqueous acidic solution at elevated temperatures. google.com However, the reduction of the corresponding carboxylate ester is a more common and direct laboratory method for accessing the target compound from a logically designed precursor. Careful control of the reaction conditions and stoichiometry of the reducing agent is crucial to ensure a high yield and prevent over-reduction or side reactions.
Diverse Reaction Pathways for Imidazole Ring Construction
The formation of the imidazole ring can be achieved through various synthetic strategies, each with its own advantages regarding starting material availability, reaction conditions, and substituent tolerance.
The Debus-Radziszewski synthesis is a classic multi-component reaction for creating imidazole compounds by reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgscribd.com This method is used commercially for the production of several imidazoles. wikipedia.orgscribd.com The reaction can be conceptualized as occurring in two primary stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.org Subsequently, this diimine reacts with an aldehyde to form the imidazole ring. wikipedia.org A significant adaptation of this method involves substituting one equivalent of ammonia with a primary amine to yield N-substituted imidazoles.
While the traditional Debus-Radziszewski synthesis often suffers from low yields and the formation of side products, modern adaptations have sought to improve its efficiency. ijprajournal.com These modifications include the use of catalysts and alternative reaction conditions, such as microwave irradiation, to enhance yields and reduce reaction times. ijprajournal.com For the synthesis of a 2,4-disubstituted imidazole like this compound, this would involve the reaction of a glyoxal (B1671930) derivative, 4-methoxybenzaldehyde, and ammonia.
One-pot and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles directly from simple precursors. rsc.orgacs.orgrsc.org These reactions combine multiple operational steps into a single synthetic procedure, avoiding the need for isolation of intermediates. asianpubs.org
For instance, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved through a one-pot condensation of a 1,2-diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate (B1210297). derpharmachemica.comnih.gov In the context of this compound, a variant of this MCR could be envisioned using appropriate starting materials. The use of catalysts, such as cupric chloride or a magnetically supported Lewis acidic deep eutectic solvent, can significantly improve the efficiency of these reactions, often under solvent-free conditions or with the assistance of microwave or ultrasonic irradiation. rsc.orgderpharmachemica.com These catalytic systems are often reusable, adding to the green credentials of the synthesis. ijprajournal.com
Transition metal catalysis has emerged as a powerful tool for the formation of imidazole rings and their subsequent functionalization. beilstein-journals.orgresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various catalytic cycles.
Copper-catalyzed reactions, for example, have been employed in the synthesis of imidazoles through oxidative cyclization or cross-coupling pathways. beilstein-journals.orgnih.gov Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are valuable for introducing aryl substituents onto a pre-formed imidazole core. tandfonline.comresearchgate.net More direct approaches involve palladium-catalyzed cyclization of appropriate precursors to construct the imidazole ring itself. acs.org Nickel-catalyzed C-H arylation and alkenylation of imidazoles have also been developed, providing a direct method for functionalization without the need for pre-activated starting materials. nih.gov Rhodium catalysts have also shown utility in the synthesis of imidazoles from 1-sulfonyl triazoles and nitriles. organic-chemistry.org
For the synthesis of this compound, a metal-catalyzed approach could involve the cyclization of a precursor containing the necessary methoxyphenyl group or the cross-coupling of a halogenated imidazole intermediate with a methoxyphenylboronic acid derivative.
A widely used and robust method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of α-halo ketones with amidines. acs.orgorgsyn.org This approach offers good control over the substitution pattern of the resulting imidazole. acs.org The reaction typically proceeds by nucleophilic attack of the amidine on the α-halo ketone, followed by cyclization and dehydration to form the aromatic imidazole ring.
This method has been optimized to produce excellent yields of 2,4-disubstituted imidazoles with high purity, often without the need for column chromatography. acs.orgresearchgate.net An optimized protocol involves the slow addition of an α-bromoketone solution to the amidine in a mixture of aqueous tetrahydrofuran (THF) under reflux in the presence of a base like potassium bicarbonate. acs.org This method is scalable and avoids the use of hazardous solvents like chloroform, which was commonly used in earlier procedures. orgsyn.orgacs.org A variety of aromatic and aliphatic α-halo ketones can be reacted with different aromatic amidines, demonstrating the versatility of this approach. acs.org Another catalyst-free method involves the [3 + 2] cyclization of vinyl azides with amidines, which is compatible with a broad range of functional groups and provides good to excellent yields. acs.org
To synthesize this compound via this route, one would react an appropriate α-halo ketone bearing a protected hydroxyl group with 4-methoxybenzamidine.
Optimization of Reaction Conditions and Process Development
The successful synthesis of this compound on a larger scale requires careful optimization of reaction conditions to maximize yield, purity, and process efficiency. Key parameters that are often investigated include the choice of solvent, catalyst, temperature, and reaction time.
The choice of solvent plays a critical role in the synthesis of imidazoles, influencing reactant solubility, reaction rates, and in some cases, the selectivity of the reaction. nano-ntp.comnano-ntp.com The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby impacting the reaction yield. nano-ntp.com
In the synthesis of 2,4-disubstituted imidazoles from α-halo ketones and amidines, a mixed organic/aqueous solvent system has proven to be highly effective. acs.org Specifically, aqueous tetrahydrofuran (THF) was found to be superior to aqueous dimethylformamide (DMF) or alcohols for bringing the polar amidine and nonpolar α-bromoketone into the same phase. acs.org The use of a 1:1 ethanol-water mixture has also been shown to give high yields in the synthesis of 2,4,5-triaryl-1H-imidazoles. nano-ntp.com In some cases, solvent-free conditions, particularly in conjunction with microwave irradiation, have been shown to be highly efficient, offering advantages in terms of reduced waste and simplified work-up procedures. asianpubs.org The effect of the solvent is also crucial in nucleophilic substitution reactions for imidazole synthesis, where polar aprotic solvents can favor reactions involving nucleophiles, while polar protic solvents can stabilize charged intermediates. nano-ntp.comku.edu
The table below summarizes the effect of different solvents on the yield of imidazole synthesis in a particular study.
| Solvent | Yield (%) |
| Ethanol-Water (1:1) | 90 |
| Methanol (B129727) | 75 |
| Acetonitrile | 60 |
| Dichloromethane | 45 |
| Toluene | 30 |
This is an example table based on general findings in the literature and not specific to the synthesis of this compound.
Catalyst Systems and Their Role in Reaction Efficiency
The synthesis of this compound and related 2,4-disubstituted imidazoles can be achieved through various catalytic systems, each influencing the reaction efficiency, yield, and conditions. The choice of catalyst is crucial in overcoming the activation energy of the cyclocondensation reaction and often dictates the feasibility of the synthesis under specific conditions.
Acid Catalysis: Brønsted and Lewis acids are commonly employed to catalyze imidazole synthesis. Glacial acetic acid has been utilized as a catalyst in the microwave-assisted synthesis of 2,4,5-triphenylimidazoles, a reaction analogous to the synthesis of the target compound. chempedia.info This acid catalysis facilitates the condensation between the dicarbonyl compound, the aldehyde, and the ammonia source. Similarly, glyoxylic acid has been shown to be an effective catalyst under solvent-free microwave conditions for the synthesis of 2,4,5-triarylimidazoles, with aldehydes bearing electron-donating groups, such as a methoxy (B1213986) group, favoring the reaction and leading to high yields in shorter reaction times. researchgate.net
Base Catalysis: Base-catalyzed pathways are also prevalent in imidazole synthesis. While specific examples for this compound are not extensively detailed, the general principles of base-catalyzed condensation reactions apply. Bases can facilitate the deprotonation of reactants, enhancing their nucleophilicity and promoting the cyclization process. For instance, in the alkylation of imidazoles, bases like potassium carbonate are commonly used. nih.gov
Metal-Free Catalysis: In line with the principles of green chemistry, metal-free catalytic systems have gained significant attention. For the synthesis of related 2-aryl-4-phenyl-1H-imidazoles, ultrasound-assisted reactions have been successfully conducted without the need for any catalyst. This approach offers a milder and more environmentally benign alternative to traditional methods. Baker's yeast has also been employed as a biocatalyst in the ultrasound-assisted synthesis of 2,4,5-triarylimidazoles, demonstrating the potential of whole-cell systems in promoting these transformations. nih.gov
Ionic Liquid Catalysis: Ionic liquids (ILs) have emerged as versatile catalysts and reaction media for organic synthesis. The magnetic ionic liquid 1-butyl-3-methylimidazolium tetrachloroferrate(III) ([bmim][FeCl4]) has been shown to efficiently catalyze the synthesis of 2-aryl benzimidazoles. Diethyl ammonium hydrogen phosphate (B84403), a Brønsted acidic ionic liquid, has been used for the synthesis of 2,4,5-triphenyl imidazole derivatives under thermal solvent-free conditions, offering advantages such as catalyst reusability and easy product purification. buchler-gmbh.com Imidazolium-based ionic liquids can also act as dual solvent-catalysts, for example, in the esterification of α-tocopherol with succinic anhydride, a reaction catalyzed by the imidazole moiety itself. researchgate.net
Table 1: Comparison of Catalyst Systems in the Synthesis of Substituted Imidazoles
| Catalyst System | Example Catalyst | Reaction Type | Advantages |
|---|---|---|---|
| Acid | Glacial Acetic Acid chempedia.info | Microwave-assisted synthesis | Readily available, efficient |
| Glyoxylic Acid researchgate.net | Microwave-assisted synthesis | High yields, short reaction times | |
| Base | Potassium Carbonate nih.gov | N-alkylation | Common, effective for deprotonation |
| Metal-Free | None (Ultrasound) | Ultrasound-assisted synthesis | Green, mild conditions |
| Baker's Yeast nih.gov | Ultrasound-assisted synthesis | Biocatalyst, sustainable | |
| Ionic Liquid | [bmim][FeCl4] | Benzimidazole (B57391) synthesis | Magnetic, recyclable |
| Diethyl ammonium hydrogen phosphate buchler-gmbh.com | Solvent-free synthesis | Reusable, easy work-up |
Temperature, Pressure, and Stoichiometry Control
The efficiency and outcome of the synthesis of this compound are significantly influenced by the careful control of reaction parameters such as temperature, pressure, and stoichiometry.
Temperature: The reaction temperature plays a critical role in the rate of imidazole formation. In conventional heating methods, reflux conditions are often employed to provide the necessary activation energy for the cyclization reaction. For instance, the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives has been carried out by refluxing the reactants in glacial acetic acid. However, elevated temperatures can sometimes lead to the formation of byproducts. Optimization studies for microwave-assisted synthesis have shown that specific temperatures, such as 100 °C, can provide high yields in significantly reduced reaction times compared to conventional reflux. researchgate.net
Pressure: While many laboratory-scale syntheses of imidazoles are conducted at atmospheric pressure, pressure can be a relevant parameter, particularly in industrial-scale processes or when dealing with volatile reactants. However, for the typical multicomponent reactions used to synthesize this compound, pressure control is not a commonly cited critical parameter in the available literature.
Stoichiometry: The molar ratio of the reactants is a crucial factor that directly impacts the yield and purity of the final product. In the multicomponent synthesis of imidazoles, an excess of the ammonia source, typically ammonium acetate, is often used to drive the reaction towards product formation. For the synthesis of 2,4,5-triarylimidazoles, an optimized molar ratio of benzil:aldehyde:ammonium acetate was found to be 1:1:2.5. researchgate.net Similarly, in the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing imidazole derivatives, a five-fold excess of ammonium acetate was used. researchgate.net The precise control of the stoichiometry of the core reactants (the dicarbonyl compound and the aldehyde) is essential to avoid the formation of side products and to maximize the conversion to the desired imidazole.
Table 2: Influence of Reaction Parameters on Imidazole Synthesis
| Parameter | General Observation | Example |
|---|---|---|
| Temperature | Higher temperatures increase reaction rates but can lead to side products. Optimized temperatures in microwave synthesis offer a balance of speed and yield. | 100 °C in microwave-assisted synthesis for high yields. researchgate.net |
| Pressure | Not a commonly critical parameter in lab-scale multicomponent imidazole synthesis. | Most syntheses are performed at atmospheric pressure. |
| Stoichiometry | Excess of ammonia source (e.g., ammonium acetate) is often used to maximize product yield. | A 1:1:2.5 molar ratio of benzil:aldehyde:ammonium acetate is optimal for 2,4,5-triarylimidazole synthesis. researchgate.net |
Microwave-Assisted Synthesis and Other Non-Conventional Activation Methods
Non-conventional activation methods, particularly microwave irradiation and ultrasound, have emerged as powerful tools for the synthesis of this compound and its analogs, offering significant advantages over traditional heating methods.
Microwave-Assisted Synthesis: Microwave irradiation has been extensively used to accelerate the synthesis of substituted imidazoles. The direct interaction of microwaves with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in dramatically reduced reaction times, increased yields, and cleaner reaction profiles. For the synthesis of 2,4,5-triarylimidazoles, microwave-assisted methods have been reported to be complete within 1-3 minutes under solvent-free conditions using glacial acetic acid as a catalyst. chempedia.info In a sequential two-step, one-pot synthesis of novel imidazole derivatives, microwave irradiation at 200 W and 100 °C for 60-80 minutes provided significantly higher yields and shorter reaction times compared to conventional heating, which required 36 hours and resulted in lower yields. researchgate.net The efficiency of microwave-assisted synthesis can be further enhanced by optimizing parameters such as power and irradiation time. rsc.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional activation method. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of the reaction rate. An ultrasound-assisted, catalyst-free method for the synthesis of 2-aryl-4-phenyl-1H-imidazoles in methanol at room temperature has been developed, with reaction times typically under an hour. This approach is considered a green chemistry method due to its operational simplicity and the avoidance of catalysts. The use of ultrasound has also been combined with biocatalysis, where baker's yeast was used to catalyze the synthesis of 2,4,5-triarylimidazoles, demonstrating the synergy of these green techniques. nih.gov
Table 3: Comparison of Conventional and Non-Conventional Synthesis Methods for Imidazoles
| Method | Typical Reaction Time | Typical Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | Hours to days | Moderate to good | Well-established, simple setup |
| Microwave-Assisted | Minutes chempedia.info | Good to excellent researchgate.netresearchgate.net | Rapid, high yields, cleaner reactions |
| Ultrasound-Assisted | Under an hour | Moderate to good | Mild conditions, often catalyst-free, green |
Post-Synthetic Modification and Derivatization Approaches
The synthesized this compound possesses several reactive sites that allow for a variety of post-synthetic modifications and derivatizations. These modifications are crucial for tuning the physicochemical properties of the molecule and for creating a library of analogs for various applications.
The primary alcohol of the hydroxymethyl group at the C4 position of the imidazole ring is a key site for functionalization.
Oxidation: Selective oxidation of the hydroxymethyl group can yield the corresponding aldehyde, 2-(4-methoxyphenyl)imidazole-4-carbaldehyde. This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. While specific examples for this exact substrate are scarce, general methods for the selective oxidation of primary alcohols to aldehydes, such as the use of TEMPO-based reagents, could be applicable. organic-chemistry.org
Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis or other etherification protocols. For instance, chemoselective etherification of benzylic alcohols in the presence of other hydroxyl groups has been achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol or ethanol. researchgate.net Such methods could potentially be adapted for the selective etherification of the hydroxymethyl group on the imidazole core.
Esterification: Esterification of the hydroxymethyl group can be accomplished by reacting it with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions. Imidazole-based ionic liquids have been shown to catalyze esterification reactions, suggesting that the imidazole core of the target molecule itself might play a role in promoting such transformations. researchgate.net
The imidazole ring contains two nitrogen atoms, with the N-H proton being acidic and readily substituted.
N-alkylation: The N-alkylation of imidazoles is a common modification that can significantly alter their biological and physical properties. The reaction typically proceeds via nucleophilic substitution with alkyl halides in the presence of a base. nih.gov For unsymmetrical imidazoles like this compound, N-alkylation can lead to two regioisomers. The regioselectivity of the alkylation is influenced by both steric and electronic factors of the substituents on the imidazole ring, as well as the nature of the alkylating agent and the reaction conditions. nih.gov For instance, the alkylation of 2,4,5-triiodoimidazole (B157059) with alkyl halides has been studied using potassium carbonate in DMF. nih.gov
The electron-rich 4-methoxyphenyl group at the C2 position of the imidazole is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing activator.
Nitration: Nitration of the 4-methoxyphenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group would be expected to be introduced at the positions ortho to the methoxy group. The nitration of N-substituted imidazoles has been a subject of study, often requiring specific conditions to achieve desired regioselectivity on the imidazole ring itself, but the principles for the phenyl ring substitution remain the same. patsnap.comgoogle.com
Halogenation: Halogenation (e.g., bromination or chlorination) of the 4-methoxyphenyl group can be carried out using electrophilic halogenating agents, typically in the presence of a Lewis acid catalyst. The halogen atom will be directed to the ortho positions relative to the activating methoxy group.
Sulfonation: Sulfonation can be accomplished by treating the compound with fuming sulfuric acid. The sulfonic acid group will also be directed to the ortho positions of the methoxy group.
Friedel-Crafts Reactions: The electron-rich nature of the 4-methoxyphenyl ring makes it a suitable substrate for Friedel-Crafts alkylation and acylation reactions. These reactions, catalyzed by Lewis acids, would introduce alkyl or acyl groups at the ortho positions to the methoxy group. nih.gov Trifluoromethanesulfonic acid has been shown to be an efficient catalyst for Friedel-Crafts alkylations of 1,2,4-trimethoxybenzene (B152335) with aldehydes or benzylic alcohols. nih.gov
Table 4: Summary of Potential Post-Synthetic Modifications
| Reaction Site | Transformation | Reagents and Conditions | Expected Product |
|---|---|---|---|
| Hydroxymethyl Group | Oxidation | Mild oxidizing agents (e.g., TEMPO) organic-chemistry.org | 2-(4-Methoxyphenyl)imidazole-4-carbaldehyde |
| Etherification | Alkyl halides, base (e.g., Williamson synthesis) | 4-(Alkoxymethyl)-2-(4-methoxyphenyl)imidazole | |
| Esterification | Carboxylic acids/anhydrides, catalyst | 2-(4-Methoxyphenyl)imidazol-4-yl)methyl ester | |
| Imidazole Ring Nitrogen | N-alkylation | Alkyl halides, base (e.g., K2CO3) nih.gov | 1-Alkyl-2-(4-methoxyphenyl)imidazole-4-methanol |
| 4-Methoxyphenyl Group | Nitration | HNO3/H2SO4 | 2-(Methoxy-nitrophenyl)imidazole-4-methanol |
| Halogenation | X2/Lewis acid | 2-(Bromo/chloro-methoxyphenyl)imidazole-4-methanol | |
| Sulfonation | Fuming H2SO4 | 2-(Methoxy-sulfophenyl)imidazole-4-methanol | |
| Friedel-Crafts Acylation | Acyl halide/Lewis acid | 2-(Acyl-methoxyphenyl)imidazole-4-methanol | |
| Friedel-Crafts Alkylation | Alkyl halide/Lewis acid nih.gov | 2-(Alkyl-methoxyphenyl)imidazole-4-methanol |
Purification and Isolation Techniques for High Purity Products
The successful synthesis of this compound is critically dependent on the subsequent purification and isolation stages. These steps are essential for removing unreacted starting materials, catalysts, and by-products to yield a final product of high purity, which is crucial for accurate analytical characterization and subsequent applications. The methodologies employed are typically chosen based on the physicochemical properties of the target compound and the nature of the impurities present in the crude reaction mixture. Standard practices for imidazole derivatives involve a combination of chromatographic methods and crystallization techniques.
Chromatography is a cornerstone technique for the purification of imidazole derivatives, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress and for identifying the optimal solvent system for column chromatography. A small amount of the crude reaction mixture is spotted onto a silica (B1680970) gel plate (the stationary phase), which is then developed in a chamber containing a suitable eluent (the mobile phase). For imidazole derivatives with structural similarities to this compound, such as 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, typical solvent systems include mixtures of ethyl acetate and hexane. rsc.org The separation is visualized under UV light or by using a staining agent, and the retention factor (Rf) value helps in assessing the purity and identifying components.
Column Chromatography: For preparative scale purification, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. The selection of an appropriate mobile phase (eluent) is paramount for achieving effective separation. This selection is often guided by preliminary TLC analysis. A step-gradient or isocratic elution is then performed, where solvents of increasing polarity are passed through the column to elute the separated compounds. For various substituted imidazoles, solvent systems such as ethyl acetate/petroleum ether have proven effective. nih.gov The fractions are collected sequentially and analyzed by TLC to identify those containing the pure desired product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound.
A typical column chromatography procedure involves the following steps:
Slurry Preparation: The crude product is adsorbed onto a small amount of silica gel.
Column Packing: The main body of silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).
Loading: The adsorbed sample is carefully loaded onto the top of the packed column.
Elution: The chosen solvent system is passed through the column, and fractions are collected.
Analysis: Each fraction is analyzed by TLC to determine its composition.
Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is evaporated. orgsyn.org
Interactive Table: Typical Chromatographic Conditions for Imidazole Derivatives
| Technique | Stationary Phase | Typical Mobile Phase (Eluent System) | Application | Reference |
| TLC | Silica Gel | Ethyl Acetate / Hexane (e.g., 1:9 v/v) | Reaction Monitoring, Purity Assessment | rsc.org |
| Column | Silica Gel | Ethyl Acetate / Petroleum Ether | Preparative Purification | nih.gov |
| TLC | Silica Gel | Ethyl Acetate | Purity Assessment | beilstein-journals.org |
Recrystallization is a powerful technique for purifying solid compounds, based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.
For imidazole derivatives, common recrystallization strategies involve the following steps:
Dissolving the crude solid in a minimum amount of a suitable hot solvent.
Filtering the hot solution to remove any insoluble impurities.
Allowing the solution to cool slowly and undisturbed, promoting the formation of pure crystals.
Isolating the crystals by filtration.
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
Drying the crystals to remove residual solvent.
Research on analogous compounds provides insight into effective solvent choices. For instance, 2-(2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine has been successfully purified by recrystallization from ethanol. iosrjournals.org A widely used solvent system for a variety of other imidazole compounds is a mixture of methanol and water (MeOH/H₂O). beilstein-journals.org In some procedures, an initial precipitation is achieved by pouring the reaction mixture into cold water, with the resulting solid being collected by filtration. iosrjournals.org This crude solid can then be subjected to recrystallization. For hydroxymethyl-imidazoles, crystallization can be induced from a concentrated solution by adding a miscible non-solvent, such as acetone. google.com
Interactive Table: Recrystallization Solvents for Imidazole Analogs
| Compound Type | Solvent System | Strategy | Reference |
| Substituted Methoxyphenyl Imidazole | Ethanol | Slow evaporation from hot solution | iosrjournals.org |
| Various Imidazole Heterocycles | Methanol / Water | Cooling of a saturated solution | beilstein-journals.org |
| Hydroxymethyl Imidazoles | Isopropanol / Acetone | Addition of a non-solvent to induce crystallization | google.com |
| General Imidazoles | Methanol, Toluene, Diethyl Ether | Crystallization from various organic solvents | google.com |
Principles of Green Chemistry in Synthesis Route Design
The application of green chemistry principles to the synthesis of imidazole scaffolds, including derivatives like this compound, is an area of growing importance. These principles aim to design chemical processes that are environmentally benign, economically viable, and reduce or eliminate the use and generation of hazardous substances.
Key green chemistry strategies applicable to imidazole synthesis include:
Use of Green Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Replacing these with environmentally friendly solvents like water is a primary goal. Water has been successfully used as a solvent for the synthesis of 2,4,5-trisubstituted imidazoles, offering benefits such as low cost, non-flammability, and minimal environmental impact. ijpsr.com
Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. The development of reusable, heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled. Examples include PEG-SOCl, which acts as an effective and recyclable catalyst in water. ijpsr.com Another approach involves using Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, which can catalyze the reaction under solvent-free conditions and be reused multiple times. sciepub.com
Energy Efficiency: Alternative energy sources can reduce reaction times and energy consumption. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. ijpsr.comnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multi-component reactions, where three or more reactants are combined in a single step to form the product, are inherently atom-economical and are a common strategy for synthesizing substituted imidazoles. sciepub.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or under solid-state conditions minimizes waste and simplifies purification. The use of certain catalysts can facilitate solvent-free conditions for imidazole synthesis. sciepub.com
Interactive Table: Application of Green Chemistry Principles in Imidazole Synthesis
| Green Chemistry Principle | Application/Technique | Advantages | Reference |
| Green Solvents | Use of water instead of organic solvents | Low cost, non-toxic, non-flammable, environmentally benign | ijpsr.com |
| Reusable Catalysts | Heterogeneous catalysts (e.g., PEG-SOCl) | Easy separation and recyclability, reduced waste | ijpsr.com |
| Reusable Catalysts | Acidic ionic liquids | Solvent-free conditions, high efficiency, reusability | sciepub.com |
| Energy Efficiency | Microwave irradiation | Reduced reaction times, higher yields, energy savings | ijpsr.comnih.gov |
| Atom Economy | Multi-component reactions | Single-step synthesis, high efficiency, reduced waste | sciepub.com |
By integrating these principles, the synthesis of this compound can be designed to be more sustainable and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 2 4 Methoxyphenyl Imidazole 4 Methanol
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR analysis is crucial for the unambiguous structural determination of organic molecules. For 2-(4-Methoxyphenyl)imidazole-4-methanol, a full suite of NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the atoms.
Proton NMR (¹H NMR) for Proton Environment and Connectivity Analysis
A ¹H NMR spectrum would provide information on the chemical environment of each proton in the molecule. Expected signals would include those for the N-H proton of the imidazole (B134444) ring, the aromatic protons of the methoxyphenyl group, the single proton on the imidazole ring, the methylene (B1212753) protons of the methanol (B129727) group, and the methyl protons of the methoxy (B1213986) group. The integration and splitting patterns (multiplicity) of these signals would be key to confirming the structure.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization States
The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the carbons of the imidazole ring, the methoxyphenyl ring, the methanol's methylene group, and the methoxy group's methyl carbon. The chemical shifts would indicate the hybridization state and electronic environment of each carbon atom.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures
To definitively assign the ¹H and ¹³C NMR signals and to establish through-bond and through-space correlations, a series of 2D NMR experiments would be necessary:
COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, for example, between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connectivity between the methoxyphenyl ring, the imidazole ring, and the methanol substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, helping to determine the molecule's preferred conformation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
HRMS analysis would be used to determine the exact molecular weight of this compound with high precision, which allows for the confirmation of its elemental formula (C₁₁H₁₂N₂O₂). Furthermore, by analyzing the fragmentation pattern, the structural components of the molecule could be verified as specific fragments would correspond to the loss of groups like -CH₂OH, -OCH₃, or cleavage of the imidazole ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Both IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, key expected vibrations would include O-H stretching from the methanol group, N-H stretching from the imidazole ring, C-H stretching from the aromatic and alkyl groups, C=N and C=C stretching from the imidazole and phenyl rings, and C-O stretching from the ether and alcohol functionalities.
Characteristic Vibrations of Imidazole Ring
The imidazole ring has a set of characteristic vibrations that would be identifiable in the IR and Raman spectra. These include ring stretching modes (typically in the 1400-1600 cm⁻¹ region), C-H stretching modes (around 3100 cm⁻¹), and various in-plane and out-of-plane bending vibrations. The specific frequencies would be influenced by the substituents at the 2- and 4-positions.
Based on a thorough review of available scientific literature, detailed experimental data specifically for the compound "this compound" corresponding to the requested spectroscopic and crystallographic analyses is not available. The strict requirement to focus solely on this specific chemical and provide detailed research findings for the outlined sections cannot be fulfilled without the necessary primary data.
Therefore, it is not possible to generate the article on the "" with the required scientific accuracy and adherence to the provided outline. Information on related but structurally distinct compounds cannot be used as a substitute, as this would violate the explicit instructions to focus solely on the named compound.
Theoretical and Computational Chemistry Studies on 2 4 Methoxyphenyl Imidazole 4 Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict various molecular properties. For a molecule like 2-(4-Methoxyphenyl)imidazole-4-methanol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G, would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
From this optimized structure, numerous electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. For instance, studies on related compounds like 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide have successfully used DFT to determine their optimized structures and vibrational frequencies. researchgate.net Similarly, DFT has been applied to 2-(4-methoxyphenyl)-1H-benzo[d]imidazole to analyze its conformational stability and vibrational spectra. Such calculations would reveal the bond lengths, bond angles, and dihedral angles of this compound, providing a precise geometric profile.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Transfer)
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it can be easily excited. For this compound, the analysis would likely show the HOMO localized on the electron-rich imidazole (B134444) and methoxyphenyl rings, while the LUMO might be distributed across the imidazole ring and its substituents. This distribution facilitates intramolecular charge transfer (ICT), a process fundamental to the molecule's electronic properties. Theoretical studies on similar imidazole derivatives have used HOMO-LUMO analysis to understand charge transfer within the molecule. researchgate.net
Interactive Data Table: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.0 to -5.5 eV | Indicates electron-donating ability. |
| LUMO Energy | ~ -1.5 to -1.0 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV | Determines chemical reactivity and stability. |
| Chemical Hardness | ~ 2.0 to 2.25 eV | Measures resistance to change in electron distribution. |
| Electronegativity | ~ 3.75 to 3.5 eV | Describes the power to attract electrons. |
| Electrophilicity Index | ~ 3.0 to 3.5 eV | Quantifies the ability to accept electrons. |
Electrostatic Potential Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP analysis is expected to show negative potential around the nitrogen atoms of the imidazole ring and the oxygen atoms of the methoxy (B1213986) and methanol (B129727) groups, identifying them as sites for electrophilic interaction. Positive potential would likely be found around the hydrogen atoms, particularly the N-H of the imidazole and the O-H of the methanol group, indicating these are sites for nucleophilic attack. This type of analysis has been performed on related imidazole compounds to predict their reactivity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility and structural changes.
For this compound, MD simulations would reveal how the different parts of the molecule, such as the methoxyphenyl ring and the methanol group, rotate and flex relative to the central imidazole core. This is particularly important for understanding how the molecule might interact with other molecules, such as a biological receptor, as its shape can adapt to fit a binding site. Simulations of related molecules like methanol in aqueous solutions have provided detailed information on their structural and dynamic properties. unife.itnih.gov
Reaction Pathway and Transition State Analysis for Understanding Reaction Mechanisms
Computational chemistry can also be used to map out the entire pathway of a chemical reaction. By calculating the energy of the system at various points along a reaction coordinate, chemists can identify the transition states—the highest energy points between reactants and products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For a molecule like this compound, this type of analysis could be used to study its synthesis mechanisms or its potential metabolic pathways. For example, if the molecule were to undergo an oxidation reaction at the methanol group, transition state analysis could elucidate the precise mechanism and energy barriers involved. Such studies are crucial for designing new synthetic routes and understanding chemical transformations.
Prediction of Spectroscopic Parameters for Comparison with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). These predicted spectra can then be compared with experimentally measured spectra to confirm the molecule's structure.
For this compound, DFT calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. Similarly, the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., O-H, N-H, C=N, C-O) can be calculated. This theoretical data serves as a powerful tool for structural elucidation and interpretation of experimental results. For example, the vibrational spectra of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole have been calculated and compared with experimental FT-IR spectra, showing good agreement.
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Data Type | Example Experimental Value (from related compounds) |
| ¹H NMR | Chemical Shifts (ppm) | N-H proton: ~12.8 ppm; OCH₃ protons: ~3.85 ppm |
| ¹³C NMR | Chemical Shifts (ppm) | Imidazole C2: ~151 ppm; Methoxy C: ~55 ppm |
| FT-IR | Vibrational Frequencies (cm⁻¹) | N-H stretch: ~3400 cm⁻¹; C-O stretch: ~1240 cm⁻¹ |
Solvent Effects on Molecular Properties and Reactivity using Solvation Models
In computational chemistry, understanding the influence of the solvent is critical for accurately predicting the behavior of a molecule in a liquid-phase environment. Solvation models are employed to simulate the effects of the surrounding solvent on the solute's properties and reactivity. These models are broadly categorized into two main types: implicit and explicit solvent models. nih.govresearchgate.net Implicit models, such as the Solvation Model based on Density (SMD) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), represent the solvent as a continuous medium with specific properties like a dielectric constant. rsc.orgosti.gov This approach offers computational efficiency. nih.gov Explicit models provide a more detailed, atomistic representation of individual solvent molecules, which is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding with greater accuracy. nih.gov
The reactivity of this compound is also heavily dependent on solvent effects. Solvents can modulate the stability of reactants, transition states, and products, thereby altering reaction rates and potentially changing reaction mechanisms. nih.gov For instance, a polar protic solvent could stabilize a charged transition state through hydrogen bonding, accelerating a reaction compared to its rate in a nonpolar aprotic solvent. The choice of an appropriate solvation model is therefore essential for the theoretical investigation of chemical processes involving this compound. nih.gov
The table below illustrates the theoretical impact of different solvents on a key molecular property, the dipole moment, which is a measure of molecular polarity. The values are representative for a polar molecule like this compound, demonstrating the expected trend of increasing dipole moment with the increasing dielectric constant of the solvent.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |
| Toluene | 2.4 | 4.1 |
| Acetone | 20.7 | 5.8 |
| Ethanol (B145695) | 24.6 | 6.1 |
| Water | 80.1 | 7.2 |
This is an interactive data table. You can sort and filter the data.
Quantitative Structure-Property Relationship (QSPR) Studies (focused on non-biological properties)
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models are instrumental for predicting the properties of new or untested compounds, thereby guiding material design and process optimization. A typical QSPR analysis involves calculating a set of molecular descriptors, which are numerical representations of a molecule's structure, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN) to build a predictive model. researchgate.net
For imidazole derivatives, QSPR models have been successfully developed to predict various non-biological, quantum chemical properties. researchgate.net Studies have focused on properties such as the enthalpy of formation (ΔHf) and entropy (S). researchgate.net The predictive power of these models allows researchers to estimate the thermodynamic properties of novel imidazole compounds without the need for extensive experimental synthesis and characterization. researchgate.net
The development of a robust QSPR model relies on the careful selection of molecular descriptors that effectively capture the structural features influencing a specific property. researchgate.net These descriptors can be categorized into several classes, including constitutional, topological, geometric, and quantum-chemical. For a molecule like this compound, a combination of descriptors would be necessary to model its properties accurately. For example, quantum-chemical descriptors like dipole moment and HOMO-LUMO energies would be critical for predicting properties related to its electronic behavior, while topological indices could correlate with physical properties like viscosity or density. researchgate.netmdpi.com
The following table provides examples of different classes of molecular descriptors and the non-biological properties they are often used to predict in QSPR studies for organic molecules.
| Descriptor Class | Example Descriptors | Non-Biological Properties Predicted |
| Constitutional | Molecular Weight, Atom Counts | Density, Molar Volume |
| Topological | Wiener Index, Balaban J Index | Boiling Point, Viscosity |
| Geometrical | Molecular Surface Area, Volume | Solubility, Crystal Lattice Energy |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Enthalpy of Formation | Entropy, Reactivity Indices, Thermal Energy |
This is an interactive data table. You can sort and filter the data.
By applying QSPR methodologies, it is possible to create predictive tools for the non-biological properties of this compound and related derivatives, facilitating the targeted design of new compounds with desired physicochemical characteristics. researchgate.net
Advanced Research Applications and Potential Non Biological Utility of 2 4 Methoxyphenyl Imidazole 4 Methanol and Its Derivatives
Application in Materials Science
The exploration of 2-(4-methoxyphenyl)imidazole-4-methanol and its related structures in materials science is a growing field, with significant potential for the development of novel polymers, porous materials, and functional soft materials.
While direct polymerization of this compound is not extensively documented, its functional groups offer clear pathways for its use as a monomer. The hydroxyl group can be leveraged for condensation polymerizations, such as the formation of polyesters or polyurethanes. Furthermore, the imidazole (B134444) ring can be functionalized to introduce polymerizable groups. For instance, imidazole derivatives have been successfully utilized in the synthesis of copolymers. In one study, an allyl-derived imidazole monomer, 2-allyloxymethyl-1-methylimidazole, was copolymerized with methyl methacrylate (B99206) (MMA) using photopolymerization. researchgate.net The resulting copolymers, poly(MMA-co-AOMMI), demonstrated higher thermal stability than neat polymethyl methacrylate (PMMA), indicating that the incorporation of the imidazole moiety enhances the material's properties. researchgate.net
The general strategy of using imidazole-containing monomers is a focal point of research due to the unique properties they impart to the resulting polymers. researchgate.net The imidazole group can enhance thermal stability, and its basic nitrogen atoms can act as binding sites for metals or other molecules, leading to functional polymers with potential applications in catalysis or sensing. Though not yet demonstrated specifically for this compound, the principles established with similar monomers suggest its viability as a building block for advanced polymeric materials.
A significant area of application for derivatives of 2-(4-methoxyphenyl)imidazole is in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. researchgate.net The specific derivative, 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylic acid (H3MOPhIDC), has been successfully used as an organic linker to synthesize a variety of MOFs with different transition metals. rsc.org
These MOFs are typically synthesized under hydrothermal conditions. rsc.org The H3MOPhIDC ligand has been shown to coordinate to metal ions in various modes, being either singly or doubly deprotonated. rsc.org This flexibility in coordination leads to a range of structural architectures, from one-dimensional polymeric chains to two-dimensional sheet structures. rsc.org
For example, six different transition-metal–organic frameworks have been synthesized using H3MOPhIDC with metals such as copper, zinc, cobalt, and cadmium. rsc.org The resulting structures were characterized by single-crystal X-ray diffraction, which revealed the intricate coordination networks. rsc.org The thermal stability and, in some cases, the luminescence and magnetic properties of these MOFs have also been investigated, highlighting their potential for applications in areas such as gas storage, separation, and catalysis. rsc.org
The following table summarizes the structural characteristics of some of the MOFs synthesized with the 2-p-methoxyphenyl-1H-imidazole-4,5-dicarboxylate ligand:
| Metal Ion | Formula | Dimensionality |
| Copper (Cu) | [Cu(μ2-HMOPhIDC)(H2O)]n | 1D Chain |
| Zinc (Zn) | [Zn(μ2-HMOPhIDC)(2,2′-bipy)]n | 1D Chain |
| Cobalt (Co) | [Co(μ2-HMOPhIDC)(2,2′-bipy)]n | 1D Chain |
| Cadmium (Cd) | [Cd1.5(μ2-H2MOPhIDC)(μ3-HMOPhIDC)(H2O)]n | 2D Sheet |
Data sourced from Cao et al., CrystEngComm, 2012, 14, 4357-4368. rsc.org
The application of this compound and its derivatives extends to the realm of functional soft materials, such as liquid crystals. The rigid imidazole core combined with flexible peripheral groups can lead to mesomorphic behavior. A study on a homologous series of imidazole derivatives, specifically (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(alkoxy)benzoates, demonstrated the formation of smectic C phases. nih.gov These compounds were found to have suitable thermal stability and enantiotropic behavior, which are desirable properties for liquid crystalline materials. nih.gov
The chemical structures of these imidazole-based liquid crystals were confirmed using FT-IR, NMR, and elemental analysis, while their mesomorphic properties were investigated by differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov The potential of imidazole derivatives to form liquid crystals opens up possibilities for their use in electro-optical applications. nih.gov While this research was not conducted on this compound itself, it provides strong evidence that with appropriate modification, this compound could serve as a core for novel liquid crystalline materials.
Ligand Chemistry in Coordination Compounds
The imidazole moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal ions through its imine nitrogen atom. wikipedia.org The presence of the methoxyphenyl and hydroxymethyl groups on the this compound scaffold provides additional functionalities that can influence the properties of the resulting metal complexes.
The synthesis of metal complexes with imidazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For instance, coordination polymers have been synthesized using a bis-imidazole ligand with a methoxy (B1213986) group, highlighting the role of this functionality in the formation of the final structure. semanticscholar.org
The characterization of these metal complexes involves a suite of analytical techniques. Fourier-transform infrared spectroscopy (FT-IR) is used to observe the changes in the vibrational modes of the ligand upon coordination to the metal ion. nih.gov For example, the C=N stretching vibration of the imidazole ring often shifts to a lower wavenumber in the complex compared to the free ligand. nih.gov
Nuclear magnetic resonance (NMR) spectroscopy provides information about the structure of the ligand and any changes that occur upon complexation. In the case of Schiff base metal complexes with a methoxy group, the disappearance of the hydroxyl proton peak in the ¹H NMR spectrum indicates the formation of a metal-oxygen bond. nih.gov
Mass spectrometry can be used to determine the molecular weight of the complex and confirm the coordination of the metal ion. nih.gov UV-Vis spectroscopy is employed to study the electronic transitions within the complex, which can provide information about its geometry. spectroscopyonline.com For solid-state complexes, powder X-ray diffraction (XRD) is used to determine the crystallinity and phase purity. nih.gov
The imidazole ligand can coordinate to metal ions in a monodentate fashion through one of its nitrogen atoms. wikipedia.org In more complex derivatives, such as the dicarboxylate ligand used in MOF synthesis, the ligand can act as a bridging ligand, connecting multiple metal centers. rsc.org The specific coordination mode depends on various factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The carboxylate groups of the H3MOPhIDC ligand, for example, can exhibit different binding modes, contributing to the structural diversity of the resulting MOFs. rsc.org
Potential in Catalysis (e.g., transition metal catalysis, organocatalysis)
The imidazole scaffold is a prominent structural motif in the design of catalysts for a variety of organic transformations. The nitrogen atoms within the imidazole ring can act as ligands for transition metals or as basic sites in organocatalysis. While direct catalytic applications of this compound are not extensively documented, its structural features suggest significant potential in both transition metal and organocatalysis.
Imidazole derivatives are known to be effective ligands in transition metal-catalyzed reactions. wikipedia.org They can coordinate with a range of transition metals, including palladium, nickel, and copper, to form stable and catalytically active complexes. bohrium.com These complexes have been successfully employed in various cross-coupling and cyclization reactions. bohrium.com The this compound, with its available nitrogen lone pairs, can act as a ligand, and the substituents on the imidazole ring can be modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.
In the realm of organocatalysis, the imidazole core can function as a Brønsted base or a nucleophilic catalyst. The basic nitrogen atom can activate substrates through deprotonation, while the nucleophilic character of the imidazole ring can be exploited in various catalytic cycles. The methylation of imidazole itself using solid acid catalysts has been studied, indicating the reactivity of the imidazole core. researchgate.net The presence of the 4-methoxyphenyl (B3050149) and methanol (B129727) groups on the this compound can influence its basicity and nucleophilicity, offering avenues for the development of new organocatalysts.
Table 1: Examples of Transition Metal-Catalyzed Reactions Using Imidazole Derivatives
| Catalyst System | Reaction Type | Reference |
| Palladium Acetate (B1210297) | C-H Arylation | researchgate.net |
| Nickel(II) Triflate/dcype | C-H Arylation/Alkenylation | researchgate.net |
| Copper(I) and Palladium(II) | Cyclization | beilstein-journals.org |
| Copper(I) | Transannulation | beilstein-journals.org |
Photophysical Properties and Optoelectronic Applications
Imidazole derivatives have garnered considerable attention for their intriguing photophysical properties, which make them promising candidates for a variety of optoelectronic applications. researchgate.net These properties are largely dictated by the nature and position of the substituents on the imidazole ring, which can be tailored to achieve desired absorption and emission characteristics.
Many imidazole-based compounds exhibit strong fluorescence in solution and in the solid state. researchgate.netsemanticscholar.org The emission properties are often influenced by the polarity of the solvent, a phenomenon known as solvatochromism. The introduction of a methyl group on the nitrogen atom of an imidazole derivative has been shown to induce a more twisted molecular structure, leading to aggregation-induced emission (AIE) properties. semanticscholar.org This means the compound is weakly fluorescent in solution but becomes highly emissive in the aggregated or solid state.
Studies on various imidazole derivatives have shown that they can serve as excellent building blocks for blue light-emitting materials. rsc.org For instance, phenanthro[9,10-d]imidazole-based compounds have demonstrated high fluorescence efficiency and thermal stability, crucial properties for organic light-emitting diodes (OLEDs). rsc.org The this compound, with its aromatic substituents, is expected to possess interesting fluorescence and luminescence properties that could be explored for such applications.
The tunable photophysical properties of imidazole derivatives make them suitable for use as dyes and fluorescent probes. uokerbala.edu.iqnih.gov By incorporating specific functional groups, these molecules can be designed to exhibit changes in their fluorescence upon binding to certain analytes, making them valuable tools for chemical sensing. bohrium.com For example, imidazole derivatives have been developed as fluorescent probes for the detection of metal ions. bohrium.com
Furthermore, imidazole-based dyes have been synthesized and utilized as sensitizers in dye-sensitized solar cells (DSSCs). uokerbala.edu.iqekb.egresearchgate.net In these systems, the dye absorbs light and injects electrons into a semiconductor, generating a photocurrent. The efficiency of these devices is highly dependent on the absorption spectrum and energy levels of the dye, which can be fine-tuned by modifying the chemical structure of the imidazole derivative. ekb.eg The this compound framework could be a starting point for the design of novel dyes with tailored properties for DSSC applications.
The strong electron-withdrawing nature of the imidazole core makes its derivatives suitable for use as emitters, hosts, and electron-transporting materials in OLEDs. researchgate.nettandfonline.com The relationship between the molecular structure and the device performance has been extensively studied, highlighting the importance of substituent effects on the electroluminescent properties. researchgate.nettandfonline.com Imidazole-based materials have been successfully used to fabricate blue-emitting fluorescent OLEDs. tandfonline.com
The potential for this compound and its derivatives in sensor applications is also significant. The imidazole nitrogen atoms can coordinate with metal ions, and this interaction can lead to a change in the photophysical properties of the molecule, forming the basis for a sensor. bohrium.com Additionally, the ability of some imidazole derivatives to exhibit aggregation-induced emission opens up possibilities for the development of sensors that are "turned on" in the presence of an analyte that induces aggregation. semanticscholar.org
Table 2: Photophysical Properties of Selected Imidazole Derivatives
| Compound Type | Application | Key Property | Reference |
| Phenanthro[9,10-d]imidazole | Blue Light-Emitting Material | High Fluorescence Efficiency | rsc.org |
| Trisubstituted Imidazole | Dye for DSSCs | Tunable Energy Levels | uokerbala.edu.iqekb.eg |
| D-π-A Type Imidazole | Fluorescent Probe | Two-Photon Absorption | nih.gov |
| N-methylated Imidazole | AIE Luminogen | Aggregation-Induced Emission | semanticscholar.org |
Supramolecular Chemistry and Self-Assembly Studies
The imidazole ring, with its hydrogen bond donor (N-H) and acceptor (N) sites, is an excellent building block for constructing supramolecular assemblies through non-covalent interactions. These interactions, particularly hydrogen bonding, play a crucial role in determining the crystal packing and solid-state properties of these compounds.
In the solid state, imidazole derivatives frequently form extensive hydrogen-bonded networks. The N-H group of the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as a hydrogen bond acceptor. These interactions can lead to the formation of various supramolecular motifs, such as chains, dimers, and more complex networks. nih.gov
The crystal structure of a closely related compound, 2-[2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, reveals that molecules are linked by O-H···N hydrogen bonds, forming chains. researchgate.net These chains are further connected by C-H···O hydrogen bonds, creating a two-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar hydrogen bonding patterns, with the hydroxyl group of the methanol moiety also participating in the formation of the supramolecular architecture. These hydrogen-bonded networks are critical in dictating the physical properties of the material, such as its melting point and solubility.
The self-assembly of imidazole derivatives on surfaces has also been explored, for instance, in the context of corrosion protection on copper. tandfonline.comtandfonline.com These studies demonstrate the ability of the imidazole headgroup to coordinate with the metal surface, leading to the formation of a protective self-assembled monolayer. tandfonline.comtandfonline.com This highlights the versatility of the imidazole core in directing molecular organization at interfaces.
π-π Stacking Interactions and Crystal Engineering
The field of crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize crystalline solids with desired physical and chemical properties. For aromatic and heteroaromatic compounds like this compound and its derivatives, non-covalent interactions such as hydrogen bonding, C–H···π interactions, and π-π stacking play a crucial role in dictating the supramolecular assembly and the final crystal architecture. The interplay between the electron-rich methoxyphenyl ring and the imidazole core is of particular interest in predicting and controlling the solid-state packing of these molecules.
The potential for π-π stacking is heavily influenced by the relative orientation of the aromatic and heteroaromatic rings within the crystal lattice. This orientation is often described by the dihedral angle between the planes of the rings. In derivatives of 2-(4-methoxyphenyl)imidazole, the dihedral angle between the imidazole ring and the methoxyphenyl substituent is a key structural parameter. For instance, in the related compound 2-(4-Methoxyphenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole (B57391) ring system and the 4-methoxyphenyl group is 34.12 (6)°. researchgate.net This significant twist between the ring systems suggests that direct, face-to-face π-π stacking between these moieties within the same molecule is sterically hindered.
Instead of intramolecular stacking, the crystal packing is often dominated by a network of other intermolecular forces. In many imidazole derivatives, hydrogen bonding is a primary directing force. The presence of the methanol group at the 4-position and the nitrogen atoms in the imidazole ring of this compound provides sites for strong hydrogen-bond-donating (O-H) and hydrogen-bond-accepting (N) interactions. These can lead to the formation of robust chains or more complex three-dimensional networks, which may preclude the close packing required for significant π-π stacking. For example, in the crystal structure of 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol, molecules are linked by O—H⋯N hydrogen bonds, which form chains that are then connected by C—H⋯O hydrogen bonds to create a two-dimensional network. researchgate.net
While strong, direct π-π stacking may not be the dominant interaction in all derivatives, the arrangement of aromatic rings is a critical aspect of their crystal engineering. The imidazole ring itself can form stable π-π stacked dimers, which can function as efficient conductance pathways in molecular junctions. nih.gov The crystal packing of derivatives is a delicate balance between these various non-covalent forces. The specific substitution pattern on the imidazole and phenyl rings determines the steric and electronic properties, which in turn dictate the most favorable intermolecular interactions and the resulting supramolecular architecture.
The table below presents crystallographic data for several related methoxyphenyl imidazole derivatives, illustrating the common structural motifs and intermolecular interactions that guide their assembly in the solid state.
| Compound Name | Crystal System | Space Group | Dihedral Angle (Imidazole/Methoxyphenyl) | Key Intermolecular Interactions |
| 2-(4-Methoxyphenyl)-1H-benzimidazole researchgate.net | Monoclinic | P2/c | 34.12 (6)° | N—H⋯N Hydrogen Bonds |
| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol researchgate.net | Monoclinic | P2/c | 49.45 (8)° | O—H⋯N, C—H⋯O Hydrogen Bonds, C–H···π |
| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine iosrjournals.org | Orthorhombic | Pca21 | - | No classical hydrogen bonds observed |
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Protocols
The synthesis of substituted imidazoles has been a subject of extensive research, with numerous methods developed over the years. However, a significant future direction lies in the development of protocols that are not only high-yielding but also adhere to the principles of green chemistry. Traditional methods often involve multi-step procedures, harsh reaction conditions, or the use of hazardous reagents.
Future research should prioritize the development of one-pot, multicomponent reactions that minimize waste and energy consumption. semanticscholar.org Methodologies employing sustainable tools such as microwave irradiation, ultrasound, or mechanochemical synthesis (ball milling) are promising avenues for exploration. researchgate.net These techniques can significantly reduce reaction times and often eliminate the need for volatile organic solvents. semanticscholar.org
Furthermore, the use of renewable starting materials and catalysts is a key aspect of sustainable synthesis. An intriguing possibility is the adaptation of methods used for similar structures, such as the synthesis of 4-hydroxymethyl imidazole (B134444) from biomass-derived feedstocks like fructose (B13574) or glucose, which serve as in-situ precursors to dihydroxyacetone and glyceraldehyde. rsc.org Biocatalysis, utilizing enzymes to perform specific transformations under mild conditions, represents another frontier for the eco-friendly production of this imidazole derivative. manchester.ac.uk
Table 1: Comparison of Synthetic Approaches for Substituted Imidazoles
| Method | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Radziszewski Synthesis | Ammonia (B1221849), Aldehyde, 1,2-Dicarbonyl | Well-established, versatile | Often requires high temperatures, moderate yields |
| Microwave-Assisted | Polymer-supported reagents, solvent-free | Rapid, high yields, clean reactions researchgate.net | Requires specialized equipment |
| Solvent-Free Grinding | Molecular Iodine semanticscholar.org | Eco-friendly, simple workup, mild conditions | May not be suitable for all substrates |
| Biocatalysis | Enzymes (e.g., ADH, AmDH) manchester.ac.uk | Highly selective, mild conditions, sustainable | Enzyme stability and cost can be a factor |
Exploration of Novel Reactivity Pathways and Functional Group Interconversions
The chemical versatility of 2-(4-Methoxyphenyl)imidazole-4-methanol stems from its key functional groups: the imidazole ring, the electron-rich methoxyphenyl moiety, and, most significantly, the primary alcohol at the C-4 position. The hydroxymethyl group serves as a versatile handle for a wide array of functional group interconversions.
Future research could focus on exploring the following transformations:
Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde (2-(4-methoxyphenyl)-1H-imidazole-4-carbaldehyde) or, under more vigorous conditions, the carboxylic acid. These derivatives are valuable precursors for forming imines, amides, and other functionalities.
Conversion to Halides: The alcohol can be readily converted to a more reactive chloromethyl or bromomethyl group using reagents like thionyl chloride or phosphorus tribromide. These haloalkyl derivatives are excellent electrophiles for substitution reactions. researchgate.net
Etherification: The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be used to generate a diverse library of ethers. byjus.com This pathway allows for the introduction of various alkyl and aryl groups, modulating the compound's steric and electronic properties.
Esterification: Reaction with acyl chlorides or carboxylic acids can produce a range of esters. This functionalization is a common strategy for modifying the lipophilicity and pharmacokinetic properties of molecules in medicinal chemistry contexts.
Table 2: Key Reactivity Pathways of the Hydroxymethyl Group
| Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|
| Oxidation | PCC, DMP (for aldehyde); KMnO₄, Jones reagent (for acid) | Aldehyde, Carboxylic Acid |
| Halogenation | SOCl₂, PBr₃ | Chloromethyl, Bromomethyl |
| Etherification | 1. NaH; 2. R-X (Alkyl Halide) | Ether (-CH₂OR) |
Design and Synthesis of Advanced Derivatives for Tailored Properties
Building upon the reactivity pathways, a significant research avenue is the rational design and synthesis of novel derivatives with specific, tailored properties. By modifying the hydroxymethyl group, researchers can fine-tune the molecule's characteristics for various applications.
Ether and Ester Libraries: Synthesizing a library of ether and ester derivatives can systematically vary properties like solubility, lipophilicity, and hydrogen bonding capacity. For instance, introducing long alkyl chains would increase lipophilicity, while incorporating polyethylene (B3416737) glycol (PEG) chains could enhance aqueous solubility.
Linkers for Conjugation: The hydroxymethyl group can be converted into a linker for conjugation to other molecules. For example, conversion to an amine or a carboxylic acid allows for the attachment of this imidazole scaffold to polymers, biomolecules, or solid supports.
Pro-drug Design: In a pharmaceutical context, the alcohol could be esterified to create a pro-drug that is hydrolyzed in vivo to release the active parent compound.
Table 3: Examples of Derivatives and Their Potential Tailored Properties
| Derivative Class | Synthetic Route | Potential Property Modification |
|---|---|---|
| Alkyl Ethers | Williamson Synthesis youtube.com | Increased lipophilicity, altered steric profile |
| Benzoate Esters | Esterification with Benzoyl Chloride | Enhanced stability, modified electronic properties |
| 4-(Aminomethyl)imidazole | Conversion to tosylate, followed by substitution with azide (B81097) and reduction | Introduction of a basic center, handle for amide coupling |
Deeper Theoretical Insights into Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules and predicting their behavior. Density Functional Theory (DFT) calculations can offer profound insights into the structure-reactivity relationships of this compound and its derivatives. nih.gov
Future theoretical studies could focus on:
Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can help predict the molecule's electronic behavior, such as its potential as an electron donor or acceptor in charge-transfer processes relevant to materials science. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping: MEP maps can visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This can predict sites of reactivity for various reagents. researchgate.net
Reaction Pathway Modeling: Computational modeling of the transition states and energy barriers for the reactions described in section 6.2 can help optimize reaction conditions and understand mechanistic details.
Substituent Effects: A systematic in-silico study on how different substituents on the 4-methoxyphenyl (B3050149) ring or modifications to the 4-methanol group influence the geometry and electronic properties of the imidazole core would provide a valuable predictive framework for designing new derivatives. nih.govacs.org
Expansion of Non-Biological Applications in Emerging Technologies
While imidazole derivatives are heavily explored in medicine, their unique electronic and chemical properties make them excellent candidates for advanced materials. Future research should actively explore the non-biological applications of this compound and its derivatives.
Organic Electronics: The 2-aryl imidazole core is a well-known building block for materials used in Organic Light-Emitting Diodes (OLEDs). tandfonline.comresearchgate.net These compounds can function as electron-transporting materials, host materials for phosphorescent emitters, or as fluorescent emitters themselves. mdpi.com The hydroxymethyl group on the target compound provides a convenient point for attaching it to a polymer backbone or for synthesizing more complex, multifunctional OLED materials.
Corrosion Inhibition: Imidazole derivatives are highly effective corrosion inhibitors for various metals and alloys, including steel, copper, and zinc. igi-global.combohrium.com They function by adsorbing onto the metal surface through their nitrogen heteroatoms and π-electron systems, forming a protective barrier. kfupm.edu.saresearchgate.net The this compound scaffold could be further functionalized, for example by converting the alcohol to a thiol or phosphonate (B1237965) group, to enhance its binding affinity to metal surfaces and improve inhibition efficiency.
Functional Polymers and Materials: The imidazole ring can engage in hydrogen bonding, while the N-3 nitrogen can be alkylated to form imidazolium (B1220033) salts. elsevierpure.com By polymerizing derivatives of this compound, it is possible to create functional polymers for applications such as ion-exchange membranes, catalysts, or smart materials that respond to stimuli like pH. elsevierpure.com
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxymethyl imidazole |
| Dihydroxyacetone |
| Glyceraldehyde |
| 2-(4-methoxyphenyl)-1H-imidazole-4-carbaldehyde |
| 2-(4-methoxyphenyl)-1H-imidazole-4-carboxylic acid |
| Thionyl chloride |
| Phosphorus tribromide |
| 4-(chloromethyl) derivative |
| 4-(bromomethyl) derivative |
| 4-(aminomethyl)imidazole |
| Polyethylene glycol |
| Benzoyl Chloride |
| Toluene |
| Ethylbenzene |
| Dimethylbenzene |
| Isopropyl benzene |
| para-bromoanisole |
| 4-p-methoxy-phenyl diphenyl-carbinol |
| 4-p-methoxy-phenyl diphenyl methyl chloride |
| 2-(4-Methoxyphenyl)-2-imidazoline |
| 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole |
| 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol |
| 2-(4-hydroxyphenyl)-1-methyl-4-(trifluoromethyl)-1H-imidazole |
| 2-(4-methoxyphenyl)-1-methyl-4-(trifluoromethyl)-imidazole |
| 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole |
| 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole |
| Ethyl chloroacetate |
| Hydrazine hydrate |
| Phenylisothiocyanate |
| 4-Methyl-o- phenylenediamine |
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)imidazole-4-methanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, intermediate formation via palladium-catalyzed hydrogenation or Raney nickel-catalyzed reduction (to avoid dehalogenation byproducts) is critical . Optimization includes solvent selection (ethanol or water), catalyst choice (Raney Ni over Pd/C to prevent hydrodechlorination), and base strength (NaOH vs. Na₂CO₃). Reaction temperatures (45°C) and time (4 hours) are key for high yields (88%) during cyclization . Characterization via LC-MS ensures intermediate purity before final product isolation.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- FTIR : To confirm functional groups (e.g., -OH, imidazole ring vibrations).
- NMR (¹H and ¹³C) : For structural elucidation, particularly to distinguish methoxyphenyl substituents and imidazole protons .
- Elemental Analysis : To validate empirical formula by comparing calculated vs. experimental C, H, N percentages .
- HPLC : For purity assessment (>98% purity criteria) .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic structures and thermochemical properties. Basis sets like 6-31G* are used to optimize geometry and calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Validation against experimental data (e.g., bond lengths from crystallography) ensures accuracy . Software such as Gaussian or ORCA is recommended for these simulations.
Q. How can researchers resolve contradictions in crystallographic data, particularly in hydrogen bonding networks?
- Methodological Answer : Apply graph set analysis to categorize hydrogen-bonding patterns (e.g., chains, rings) and compare with Etter’s rules for crystal packing . Use SHELX software for structure refinement, leveraging its robustness in handling high-resolution or twinned data . For ambiguous cases, cross-validate with spectroscopic data (e.g., IR for hydrogen bond donor/acceptor groups) and DFT-calculated hydrogen bond energies .
Q. What strategies minimize byproduct formation during synthesis, and how are these byproducts analyzed?
- Methodological Answer :
- Catalyst Optimization : Replace Pd/C with Raney Ni to suppress dehalogenation byproducts .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may reduce side reactions vs. protic solvents like ethanol.
- Byproduct Identification : Use LC-MS for real-time monitoring and tandem MS/MS for structural confirmation. Compare retention times and fragmentation patterns with known impurities .
Q. How can isotopic labeling (e.g., carbon-14) be applied to study this compound’s metabolic or reaction pathways?
- Methodological Answer : Synthesize the compound with ¹⁴C-labeled methoxyphenyl groups via precursor-directed biosynthesis or chemical synthesis (e.g., starting from [¹⁴C]-toluene derivatives) . Use autoradiography or liquid scintillation counting to trace metabolic incorporation in biological systems or degradation pathways in environmental studies.
Q. What methodologies assess the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Conduct photolysis/hydrolysis studies under simulated environmental conditions (UV light, pH variations). Analyze degradation products via HPLC-MS/MS and GC-MS to identify intermediates. Computational tools like EPI Suite predict biodegradation half-lives, while experimental microcosm studies validate these models .
Data Contradiction Analysis
Q. How to address discrepancies between elemental analysis and spectroscopic data?
- Methodological Answer :
- Replicate Experiments : Ensure consistent sample drying to avoid moisture interference in elemental analysis.
- Cross-Validation : Compare NMR integration ratios with theoretical proton counts. For example, methoxyphenyl protons should integrate to 4 aromatic protons and 3 methoxy protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion accuracy (±5 ppm) to rule out isotopic or impurity effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
